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Ranatuerin-2Ra

Cat. No.: B1576007
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Description

Ranatuerin-2Ra is a cationic antimicrobial peptide (AMP) originating from the skin secretions of frogs. Peptides in the Ranatuerin-2 family are a key component of the amphibian innate immune system, serving as a promising resource for developing novel therapeutic agents . These peptides are characterized by a broad spectrum of biological activities and a mechanism of action that may reduce the likelihood of inducing microbial resistance compared to conventional antibiotics . Main Applications & Research Value: • Antimicrobial Research: Ranatuerin-2 peptides exhibit potent, broad-spectrum activity against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli ) . This makes them compelling candidates for investigation as novel antibiotic alternatives, especially against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . • Anticancer Research: Beyond their antimicrobial properties, several Ranatuerin-2 peptides demonstrate significant anti-proliferative activity against various human cancer cell lines, such as prostate carcinoma (PC-3) and breast cancer (MCF-7) . They can induce early apoptosis (programmed cell death) in cancer cells, highlighting their potential as a foundation for new oncological therapeutics . Mechanism of Action: The primary mechanism of Ranatuerin-2 peptides is believed to be the disruption of microbial and cancer cell membranes. These peptides are generally cationic and hydrophobic, allowing them to interact electrostatically with the negatively charged surfaces of target cells . Upon binding, they can adopt an amphipathic α-helical conformation that inserts into the lipid bilayer, leading to membrane permeabilization and cell death via pore formation or a "carpet" mechanism . This membrane-targeting action is non-specific and rapid, which is advantageous for overcoming resistance. Structural Insights: Ranatuerin-2 peptides typically feature a conserved C-terminal "Rana-box," a cyclic domain formed by a disulfide bridge between two cysteine residues . While this structure is crucial for the stability and full activity of some isoforms, research on designed analogues indicates that the antibacterial efficacy can be retained even in linear variants, allowing for structure-activity relationship (SAR) studies . Disclaimer: This product is intended for Research Use Only (RUO) and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

bioactivity

Antimicrobial

sequence

AAKLLLNPKFRCKAAFC

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Ranatuerin 2ra and Congeners

Biological Sources and Specimen Procurement Methodologies

The initial step in studying these peptides is identifying and obtaining the biological source material. This involves the selection of appropriate amphibian species and the use of specialized, non-lethal methods to harvest their defensive skin secretions.

Ranatuerin peptides are found in the skin secretions of various species within the Ranidae family, commonly known as "true frogs". core.ac.uk Research has identified several species as producers of ranatuerin-2 (B1576050) and its congeners. For instance, the peptide Ranatuerin-2Ra was identified in green frogs of the Pelophylax esculentus complex, which includes its parental species Pelophylax ridibundus (Marsh Frog). researchgate.netresearchgate.netuniprot.org

Other North American and Eurasian ranid frogs are also significant sources of these peptides. The American bullfrog, Lithobates catesbeianus, produces a variety of ranatuerins, including ranatuerin-1CBa, ranatuerin-2CBa, -2CBc, and -2CBd. nih.govmdpi.com The Northern leopard frog, Rana pipiens (also classified as Lithobates pipiens), expresses a distinct profile of antimicrobial peptides, including ranatuerin-2Pb and ranatuerin-2Pc. biologists.comnih.govnih.gov Similarly, the Tarahumara frog, Rana tarahumarae, has been found to produce three peptides belonging to the ranatuerin-2 family, with ranatuerin-2TRa being one of the most abundant. nih.gov The Japanese wrinkled frog, Glandirana susurra, is also a known source, producing a peptide designated ranatuerin-2SSa. mdpi.comnih.govnih.gov

The specific peptides expressed can vary between populations of the same species, suggesting that the antimicrobial peptide repertoire is subject to local evolutionary pressures. nih.gov

Table 1: Ranid Frog Species as Sources of Ranatuerin-2 Peptides

Species Name Common Name Example Ranatuerin-2 Congeners Identified
Pelophylax ridibundus Marsh Frog Ranatuerin-2R, this compound researchgate.netresearchgate.netuniprot.org
Lithobates catesbeianus American Bullfrog Ranatuerin-2CBa, Ranatuerin-2CBc, Ranatuerin-2CBd nih.gov
Rana pipiens Northern Leopard Frog Ranatuerin-2P, Ranatuerin-2Pb, Ranatuerin-2Pc biologists.comnih.govnih.gov
Rana tarahumarae Tarahumara Frog Ranatuerin-2TRa nih.gov

To obtain the peptides for study without harming the frogs, researchers employ several stimulation techniques that induce the release of skin secretions from the granular glands. scielo.org.zaannualreviews.org

Mild Electrical Stimulation : This is a widely used and non-invasive method. scielo.org.zanih.gov It involves passing a low voltage electric current through platinum electrodes rubbed gently across the dorsal skin of the frog. nih.govbioscientifica.com The stimulation causes the myocytes surrounding the granular glands to contract, expelling the peptide-rich secretion onto the skin's surface. core.ac.uk The secretions are then carefully washed from the frog with deionized water or a buffer solution into a collection vessel. scielo.org.zabioscientifica.com The animals typically resume normal behavior shortly after the procedure. plos.org

Chemical Stimulation : This method uses chemical agents to induce secretion.

Norepinephrine (B1679862) Injection : The injection of norepinephrine, a neurotransmitter, can stimulate the sympathetic nervous system, leading to the release of granular gland contents. nih.govscielo.org.zanih.gov

Chloroform (B151607) Vapor : In some procedures, frogs are briefly exposed to an irritant chemical, such as ether or chloroform vapor, in a contained environment. scielo.org.za The exposure induces a stress response, causing the frog to exude copious secretions which are then collected. scielo.org.za

After collection by any of these methods, the secretions are immediately placed on ice or submerged in liquid nitrogen to prevent degradation by proteases also present in the secretion. scielo.org.zanih.gov The collected solution is then often freeze-dried (lyophilized) into a stable powder for storage and subsequent analysis. bioscientifica.complos.org

Table 2: Comparison of Secretion Harvesting Methods

Method Procedure Key Characteristics
Mild Electrical Stimulation Platinum electrodes deliver a low-voltage current to the dorsal skin, causing gland contraction. nih.govbioscientifica.com Secretions are washed off with purified water. bioscientifica.com Considered humane and non-destructive; widely used; allows for repeated sampling from the same animal. scielo.org.zaresearchgate.net

| Chemical Stimulation | Involves either injecting a substance like norepinephrine or exposing the frog to an irritant vapor like chloroform or ether to induce a stress response and secretion. nih.govscielo.org.za | Can be effective but may be considered more invasive or stressful than electrical stimulation; requires careful handling of chemicals. scielo.org.za |

Extraction and Initial Sample Preparation Strategies

Once the crude secretion is collected and lyophilized, it represents a complex mixture of many different peptides, proteins, and other biomolecules. annualreviews.org The initial step is to prepare this crude material for purification. The lyophilized powder is typically dissolved in a weak acid solution, such as 0.1% trifluoroacetic acid (TFA) in water. bioscientifica.com This acidic medium helps to solubilize the peptides and inhibit the activity of degradative enzymes. nih.gov

Following dissolution, the sample is centrifuged to remove any insoluble particulate matter. nih.gov To simplify the complex mixture before high-resolution purification, a preliminary enrichment step is often performed using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges. nih.govnih.gov These cartridges contain a hydrophobic material that binds the peptides while allowing more polar, non-peptidic contaminants and salts to be washed away. umt.edu.my The bound peptides are then eluted with a solvent of higher organic concentration, yielding a partially purified, salt-free fraction that is enriched with the peptides of interest. nih.govumt.edu.my This fraction is then lyophilized again to concentrate the peptides for the next stage.

Chromatographic Separation and Purification Techniques (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective technique for isolating individual peptides from the complex mixture obtained after initial extraction. bioscientifica.combachem.com

In this method, the partially purified peptide extract is injected into the HPLC system. nih.gov The core of the system is a column packed with a non-polar stationary phase, most commonly silica (B1680970) modified with C18 (octadecylsilyl) alkyl chains. nih.govbachem.com The separation is based on the differential hydrophobicity of the peptides. bachem.com

A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is pumped through the column. nih.govbachem.com Both solvents usually contain a small amount of an ion-pairing agent, like TFA (0.05-0.1%), which sharpens the peaks and improves separation. nih.govbioscientifica.com The separation is achieved by applying a gradient, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. nih.gov

Peptides with lower hydrophobicity elute from the column first, at lower acetonitrile concentrations. As the concentration of acetonitrile increases, more hydrophobic peptides are eluted. bachem.com The eluate is passed through a UV detector, which monitors the absorbance at a wavelength of ~214 nm (the peptide bond) to detect the separated peptide peaks. bachem.com Fractions corresponding to each peak are collected automatically or manually. bioscientifica.commdpi.com The process is often repeated with the collected fractions, sometimes using different column materials (like C4 or Phenyl) or solvent systems, to purify a single peptide to homogeneity. nih.govresearchgate.net

Preliminary Mass Spectrometric Identification of Isolated Peptides (e.g., Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry)

After the HPLC fractions are collected, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used for rapid and accurate determination of the molecular masses of the peptides within each fraction. biologists.comtandfonline.commdpi.com This technique confirms the purity of the isolated peptide and provides its precise molecular weight, a critical piece of primary characterization data. ijbs.com

For MALDI-TOF analysis, a small amount of the HPLC fraction is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). biologists.commdpi.com This mixture is spotted onto a target plate and allowed to dry, causing the peptide molecules to become embedded within the matrix crystals. biologists.com The plate is then placed in the mass spectrometer, where a laser is fired at the spot. The matrix absorbs the laser energy, leading to the gentle vaporization and ionization of the embedded peptide molecules, typically adding a single proton to form an [M+H]+ ion. acs.org

These ions are then accelerated by an electric field into a long, field-free "time-of-flight" tube. The time it takes for an ion to travel the length of the tube to the detector is directly proportional to its mass-to-charge ratio. acs.org Lighter ions travel faster and arrive at the detector first, while heavier ions take longer. By measuring this time of flight, the molecular mass of the peptide can be determined with high accuracy. ijbs.com This allows researchers to quickly screen HPLC fractions and identify those containing peptides with masses corresponding to the ranatuerin family. tandfonline.com

Table 3: Example of a Ranatuerin-2 Peptide Characterized by Mass Spectrometry

Peptide Name Source Organism Amino Acid Sequence Molecular Mass (Da)
Ranatuerin-2TRa Rana tarahumarae GIMDSIKGAAKEIAGHLLDNLKCKITGC 2889.4 (Calculated) nih.gov

Compound Name Index

Table 4: Compound Names Mentioned in this Article

Compound Name
Acetonitrile
Bradykinin-SSa
Brevinin-1
Brevinin-1CBa
Brevinin-1CBb
Brevinin-1Pa
Brevinin-1Pb
Brevinin-1Pg
Brevinin-1PLa
Brevinin-1TRa
Brevinin-2SSa
Brevinin-2SSb
Chloroform
Esculentin-2SSa
Granuliberin-SSa
Norepinephrine
Palustrin-2CBa
Ranatuerin-1CBa
Ranatuerin-2CBa
Ranatuerin-2CBc
Ranatuerin-2CBd
Ranatuerin-2P
Ranatuerin-2Pa
Ranatuerin-2Pb
Ranatuerin-2Pc
Ranatuerin-2R
This compound
Ranatuerin-2SSa
Ranatuerin-2TRa
Temporin-CBa
Temporin-CBb
Temporin-CBd
Temporin-CBf

Structural Elucidation and Conformational Analysis

The precise molecular makeup of Ranatuerin-2Ra has been determined through a combination of advanced analytical techniques, providing a foundational understanding of its structure-activity relationship.

Primary Structure Determination of this compound

The primary structure of this compound, a 17-amino acid peptide, was first determined to be AAKIILNPKFRCKAAFC-OH. mdpi.com This sequence was elucidated through sophisticated protein sequencing methods.

The primary tool for sequencing this compound and similar peptides is de novo peptide sequencing, which reconstructs the amino acid sequence directly from the experimental tandem mass spectrometry (MS/MS) data without relying on a known database. ijbs.comharvard.edunih.gov This process involves fragmenting the peptide within the mass spectrometer and analyzing the resulting fragment ions. ijbs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful combination used for this purpose. nih.gov The liquid chromatography step separates the peptide from a complex mixture, after which it enters the mass spectrometer for analysis. nih.gov Various fragmentation techniques, such as collision-induced dissociation (CID) and higher-energy collision-induced dissociation (HCD), are employed to break the peptide bonds, generating a series of fragment ions that reveal the sequence. mdpi.comresearchgate.net The detection and top-down de novo sequencing of peptides like this compound have been successfully conducted using tandem mass spectrometry without the need for chemical derivatization. mdpi.comresearchgate.net

A significant challenge in peptide sequencing is the differentiation of isomeric amino acids, such as leucine (B10760876) (Leu) and isoleucine (Ile), which have the same mass. researchgate.netuomustansiriyah.edu.iq Standard MS/MS techniques like CID are often unable to distinguish between these isomers. researchgate.net The determination of the Leu/Ile triad (B1167595) within this compound's sequence was first accomplished in 2012 and later confirmed in 2018. mdpi.comnih.gov

Advanced mass spectrometry methods, such as the combined MS³ method EThcD (electron transfer dissociation with higher-energy collision-induced dissociation), have proven effective in discriminating between Leu and Ile residues. mdpi.comresearchgate.net This technique allows for the identification of characteristic fragment ions (w-ions) that are unique to each isomer, enabling their unambiguous assignment within the peptide sequence. researchgate.net This capability was crucial for accurately establishing the primary structure of this compound. researchgate.net

Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a peptide. libretexts.orgmtoz-biolabs.comwikipedia.orgmetwarebio.com The process involves sequentially removing one amino acid at a time, which is then identified. libretexts.orgmetwarebio.com Phenyl isothiocyanate is used to label the N-terminal amino acid, which is then cleaved under acidic conditions without breaking the other peptide bonds. libretexts.orgpharmacy180.com While powerful for sequencing peptides up to 30-60 residues, a major limitation is its inability to work if the N-terminus is chemically modified. wikipedia.org For larger proteins, they are first cleaved into smaller fragments which are then sequenced. libretexts.orgbu.edu Although modern mass spectrometry techniques are now more common, Edman degradation remains a valuable tool for its high accuracy at the single amino acid level and its ability to identify certain N-terminal modifications. mtoz-biolabs.comcreative-proteomics.com

Characterization of Disulfide Bond Connectivity and the 'Rana Box' Cyclic Motif

A defining feature of this compound and many other peptides in the ranatuerin family is the presence of a C-terminal cyclic motif formed by a disulfide bond. mdpi.commdpi.com This covalent linkage occurs between two cysteine (Cys) residues. biopharmaspec.comfrontiersin.org In this compound, this bond creates a 6-membered disulfide cycle. mdpi.comresearchgate.net

This specific structural element is often referred to as the "Rana box". nih.govmdpi.commdpi.com The Rana box is a conserved heptapeptide (B1575542) C-terminal motif that is crucial for the structural integrity and, in many cases, the biological activity of these peptides. mdpi.comnih.gov The disulfide bridge stabilizes the peptide's three-dimensional structure. nih.govnih.gov The assignment of this compound to the ranatuerin-2 (B1576050) family was based on the presence of this characteristic disulfide cycle. mdpi.comnih.govresearchgate.net

Secondary Structure Analysis and Conformational Transitions

The biological function of peptides is intimately linked to their three-dimensional shape, or secondary structure. This compound exhibits conformational plasticity, adopting different structures in different environments.

Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides in solution. creative-proteomics.com By measuring the differential absorption of left- and right-circularly polarized light, CD can determine the proportions of α-helical, β-sheet, and random coil conformations. creative-proteomics.commdpi.com

Studies on ranatuerin peptides and their analogues have shown that they often exist in a random, unstructured state in aqueous solutions. researchgate.netnih.govfrontiersin.org However, in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational transition to a more ordered, predominantly α-helical structure. mdpi.comresearchgate.netfrontiersin.org This transition is critical for their interaction with and disruption of microbial cell membranes. nih.gov For instance, CD analysis of ranatuerin analogues revealed the formation of α-helical structures in 50% TFE/H₂O and in membrane-mimicking liposomes, while the helical structure was absent in a purely aqueous environment. researchgate.netnih.gov The Rana box motif itself has been shown to participate in the formation of the α-helical structure within lipid membranes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment. For the Ranatuerin-2 family of peptides, NMR studies have been instrumental in elucidating their conformational properties.

Research on members of the Ranatuerin-2 family, such as Ranatuerin-2CSa, has revealed significant conformational flexibility that is dependent on the solvent environment. nih.govresearchgate.net In a purely aqueous solution, these peptides typically lack a well-defined secondary structure, existing in a random coil conformation. nih.govresearchgate.net This unstructured state is common for many antimicrobial peptides in the absence of a membrane interface.

However, in a membrane-mimetic environment, such as a mixture of water and 2,2,2-trifluoroethanol (B45653) (TFE), Ranatuerin-2 peptides undergo a distinct conformational transition. The presence of TFE, which has a lower dielectric constant than water, simulates the hydrophobic environment of a cell membrane and promotes the formation of intramolecular hydrogen bonds. Under these conditions, Ranatuerin-2CSa has been shown to adopt a well-defined α-helical structure. nih.gov

Detailed proton NMR spectroscopic analysis of Ranatuerin-2CSa in a TFE-d3-H2O mixture has identified a helix-turn-helix motif. nih.gov This structure is characterized by an α-helix spanning a significant portion of the peptide, which is crucial for its biological activity. The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, is a hallmark of many membrane-active antimicrobial peptides.

The following table summarizes the key NMR findings for Ranatuerin-2CSa, a representative peptide of the Ranatuerin-2 family.

Parameter Aqueous Solution (H₂O) Membrane-Mimetic Solution (TFE-d₃/H₂O) Reference
Predominant Conformation Random Coilα-helical nih.gov
Secondary Structure Lacks defined secondary structureHelix-turn-helix motif nih.gov
Structural Details Unstructuredα-helix from residue I² to L²¹, turn from L²² to L²⁵, and another helix from K²⁶ to T³⁰ nih.gov

Advanced Three-Dimensional Structure Prediction and Computational Modeling

In addition to experimental techniques like NMR, advanced computational modeling and simulation methods are invaluable for predicting and analyzing the three-dimensional structures of peptides like this compound. These in silico approaches provide insights into peptide folding, conformational dynamics, and interactions with membranes at an atomic level. plos.orgnih.gov

Various computational tools and servers are available for de novo prediction of peptide structures from their amino acid sequences. univ-paris-diderot.fr Methods like PEP-FOLD utilize a structural alphabet to assemble peptide conformations, which are then refined using force fields. univ-paris-diderot.fr For the Ranatuerin-2 family, such predictions can be guided by experimental data from related peptides, such as the helical propensity observed in membrane-mimetic environments.

Molecular dynamics (MD) simulations offer a powerful means to study the behavior of peptides in different environments over time. nih.govbiorxiv.org Starting from an initial predicted or experimentally-derived structure, MD simulations can track the movements of every atom in the peptide and surrounding solvent molecules. This allows for the characterization of conformational flexibility, the stability of secondary structures, and the detailed interactions with model membranes. For instance, simulations can reveal how the amphipathic α-helix of a Ranatuerin-2 peptide inserts into a lipid bilayer, a critical step in its antimicrobial action.

Databases of pre-computed protein and peptide models, such as AlphaFoldDB, provide readily accessible predicted structures. uniprot.orguniprot.org These models are generated using advanced artificial intelligence-based methods and can serve as excellent starting points for further computational analysis, such as MD simulations or docking studies. While a specific entry for this compound may not be explicitly detailed in all public-facing studies, models for other Ranatuerin-2 family members like Ranatuerin-2PLx and Ranatuerin-2Lb are available in these databases. uniprot.orguniprot.org

The table below outlines common computational approaches and their applications in the study of Ranatuerin-2 peptides.

Computational Method Application Key Insights Example Tools/Databases
Homology Modeling Predicting 3D structure based on templates of related peptides.Provides a static model of the most likely conformation.SWISS-MODEL
De Novo Structure Prediction Predicting 3D structure from the amino acid sequence alone.Generates possible conformations in the absence of a template.PEP-FOLD, I-TASSER
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of the peptide in a specific environment (e.g., water, membrane).Reveals conformational changes, stability of secondary structures, and peptide-membrane interactions.GROMACS, AMBER
Structure Databases Accessing pre-computed 3D models.Provides a starting point for further analysis.AlphaFoldDB, ModBase

Table of Compounds

Compound Name
This compound
Ranatuerin-2CSa
Ranatuerin-2PLx
Ranatuerin-2Lb
2,2,2-trifluoroethanol (TFE)
TFE-d3

Advanced Three-Dimensional Structure Prediction and Computational Modeling

Complementing experimental methods like NMR, advanced computational modeling and molecular simulation techniques are indispensable for predicting and analyzing the three-dimensional architecture of peptides such as this compound. mdpi.com These in silico methodologies offer profound insights into the dynamics of peptide folding, conformational landscapes, and their interactions with cellular membranes at an atomic resolution. plos.orgnih.gov

A variety of computational tools are available for the de novo prediction of peptide structures directly from their primary amino acid sequence. univ-paris-diderot.fr Platforms such as PEP-FOLD employ a structural alphabet approach to construct initial peptide models, which are subsequently refined using sophisticated force fields. univ-paris-diderot.fr For peptides within the Ranatuerin-2 family, these predictive efforts can be significantly enhanced by incorporating experimental constraints derived from related peptides, such as the observed propensity to form helices in membrane-like environments.

Molecular dynamics (MD) simulations provide a dynamic view of peptide behavior, allowing researchers to observe their movements and conformational changes over time within various simulated environments. nih.govbiorxiv.org By initiating a simulation with a predicted or experimentally determined structure, MD can trace the trajectory of each atom in the peptide and its surroundings. This enables a detailed characterization of the peptide's flexibility, the stability of its secondary structural elements, and the specifics of its interaction with model lipid bilayers. For example, MD simulations can visualize the process of an amphipathic α-helix of a Ranatuerin-2 peptide inserting into and disrupting a membrane.

Furthermore, publicly accessible databases like AlphaFoldDB contain vast collections of pre-computed protein and peptide structures. uniprot.orguniprot.org These models, generated through cutting-edge artificial intelligence algorithms, offer robust starting points for more detailed computational analyses, including MD simulations and molecular docking studies. While specific, experimentally-validated structures for this compound may not be universally available, predictive models for other members of the Ranatuerin-2 family, such as Ranatuerin-2PLx and Ranatuerin-2Lb, can be found in these repositories. uniprot.orguniprot.org

The following table summarizes prevalent computational methods and their utility in the structural investigation of Ranatuerin-2 peptides.

Computational MethodApplicationKey InsightsExample Tools/Databases
Homology Modeling Prediction of 3D structure using experimentally determined structures of related peptides as templates.Generates a static model representing the most probable conformation.SWISS-MODEL
De Novo Structure Prediction Generation of 3D structures based solely on the amino acid sequence.Produces a range of possible conformations when experimental templates are unavailable.PEP-FOLD, I-TASSER
Molecular Dynamics (MD) Simulation Simulation of the time-dependent behavior of the peptide in various environments (e.g., water, membrane).Elucidates conformational flexibility, secondary structure stability, and mechanisms of peptide-membrane interaction.GROMACS, AMBER
Structure Databases Provision of access to pre-computed 3D structural models.Offers a foundational structure for subsequent computational analysis and hypothesis testing.AlphaFoldDB, ModBase

Molecular Biosynthesis and Genetic Basis

Precursor cDNA Cloning and Nucleotide Sequence Determination

The primary amino acid sequence of Ranatuerin-2Ra and its precursor protein is elucidated through the process of cDNA cloning and nucleotide sequencing. Techniques such as "shotgun" cloning and 3' Rapid Amplification of cDNA Ends (3'-RACE) are instrumental in this discovery process.

"Shotgun" cloning involves creating a cDNA library from the messenger RNA (mRNA) isolated from the frog's skin secretions. The mRNA is reverse-transcribed into cDNA, which is then amplified. This method has been successfully used to determine the precursor-encoding cDNA sequence for closely related peptides like ranatuerin-2Pb and ranatuerin-2-AW. mdpi.comnih.gov

The 3'-RACE technique is employed to amplify the 3' end of the mRNA transcripts. This method takes advantage of the natural poly(A) tail present on most eukaryotic mRNAs, which serves as a universal priming site for reverse transcription. nih.gov By designing a gene-specific primer from a known region of the peptide sequence, researchers can amplify and subsequently sequence the full 3' region of the transcript, revealing the complete structure of the precursor protein. nih.gov

Analysis of the cloned cDNA for various ranatuerin-2 (B1576050) family members reveals a highly conserved precursor structure. mdpi.comnih.govnih.gov This structure, known as a prepropeptide, typically consists of three distinct domains as detailed in the table below.

DomainDescriptionTypical Length (Amino Acids)Function
Signal Peptide A highly conserved N-terminal sequence rich in hydrophobic amino acids.~22Directs the precursor peptide into the endoplasmic reticulum for secretion.
Acidic Spacer An intervening sequence located between the signal peptide and the mature peptide, often containing acidic residues.~17-21May play a role in preventing premature activation of the peptide and ensuring correct folding.
Mature Peptide The C-terminal sequence that corresponds to the final, biologically active Ranatuerin-2 peptide.~28-34The functional antimicrobial peptide released after processing.

This table summarizes the typical structural organization of a ranatuerin-2 precursor protein as deduced from cloned cDNA sequences. mdpi.comnih.govnih.gov

Analysis of Ranatuerin Gene Organization and Precursor Processing Sites

The organization of the precursor protein, as revealed by cDNA analysis, provides critical insights into the processing of this compound. A key feature identified in the precursors of ranatuerin-2 peptides, such as Ranatuerin-2PLx and Ranatuerin-2-AW, is the presence of a specific enzymatic cleavage site. mdpi.comnih.gov

This site, a classic "-KR-" (Lysine-Arginine) motif, is located immediately preceding the N-terminus of the mature peptide sequence. mdpi.comnih.govnih.gov This dibasic amino acid pair is a recognition site for propeptide convertases, a class of enzymes responsible for excising the mature peptide from the inactive precursor. mdpi.comnih.gov The consistent presence of this processing site across different ranatuerin-2 precursors highlights its fundamental role in the maturation pathway. researchgate.netresearchgate.net

While cDNA cloning reveals the structure of the transcribed mRNA, analysis of the full gene, including non-coding regions, would require genomic DNA sequencing. Detailed information on the specific exon-intron organization for the this compound gene is not extensively documented in current literature.

Post-Translational Modifications and Maturation Pathways

Following the translation of the mRNA into the precursor protein, a series of post-translational modifications (PTMs) are necessary to produce the functional this compound peptide. These modifications are crucial for the peptide's structure, stability, and biological activity.

The first major step in maturation is the proteolytic cleavage of the precursor protein. The N-terminal signal peptide is typically removed as the prepropeptide enters the secretory pathway. The subsequent and most critical cleavage event occurs at the dibasic "-KR-" processing site. mdpi.comnih.govnih.gov Propeptide convertases recognize and cleave at this site, liberating the mature ranatuerin peptide from the acidic spacer region. researchgate.netresearchgate.net This enzymatic action transforms the inactive propeptide into a potentially active form.

A defining structural feature of the ranatuerin-2 family is a C-terminal cyclic domain formed by an intramolecular disulfide bond. nih.govscispace.com This loop, often referred to as the "Rana box," is created by the oxidative coupling of the thiol groups of two cysteine residues. nih.govscispace.com In ranatuerin-2 peptides, these invariant cysteines form a cyclic hexapeptide or heptapeptide (B1575542) domain. nih.gov

This disulfide bridge is critical for establishing the correct three-dimensional folding of the peptide. It confers significant conformational stability, which is essential for the peptide's biological function. scispace.com Studies on analogues of ranatuerin-2 peptides have shown that the removal of this cyclic "Rana box" domain leads to a notable reduction in antimicrobial and antiproliferative activities, underscoring its importance for maintaining a potent biological structure. scispace.com

C-terminal amidation is a common post-translational modification in many bioactive peptides, including numerous amphibian AMPs. nih.govbiorxiv.org This process involves the conversion of the C-terminal carboxylic acid group to a primary amide (-CONH2). patsnap.com Amidation can neutralize the negative charge of the C-terminus, which has been shown to enhance the antimicrobial activity and stability of some peptides. nih.govbiorxiv.org

The process is typically signaled by a glycine (B1666218) residue immediately following the mature peptide sequence in the precursor. However, analysis of the cloned precursors for several ranatuerin-2 peptides, including ranatuerin-2Pb and ranatuerin-2PLx, shows that the precursor sequence terminates directly after the final amino acid of the mature peptide, with no subsequent glycine donor. nih.govnih.gov This suggests that C-terminal amidation may not be a universal feature for all members of the ranatuerin-2 family. While some synthetic amidated analogues have been created to test for enhanced activity, the natural occurrence of this modification on this compound depends on the specific genetic coding in its precursor. nih.gov

Chemical Synthesis and Analog Design

Methodologies for Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2Ra and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogs. bachem.comproteogenix.science This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.compowdersystems.com The process is characterized by cycles of deprotection of the Nα-amino group, followed by the coupling of the next protected amino acid. bachem.com A significant advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these reagents and byproducts by simple washing and filtration, as the peptide remains attached to the solid support. bachem.comproteogenix.science

The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov In this method, the temporary Nα-protecting group is the acid-labile Fmoc group, while permanent side-chain protecting groups are typically tert-butyl-based ethers, esters, and urethanes. nih.gov The synthesis begins by attaching the C-terminal amino acid to a polymeric support, such as polystyrene resin modified with polyethylene (B3416737) glycol (PEG). nih.gov Each subsequent amino acid, with its Nα-amino group protected by Fmoc, is activated and coupled to the deprotected N-terminus of the growing peptide chain. bachem.comnih.gov Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). bachem.comproteogenix.science To prevent side reactions with reactive amino acid residues like tryptophan, methionine, or cysteine during cleavage, scavenger molecules such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) are added to the cleavage cocktail. proteogenix.sciencemdpi.com

Automated peptide synthesizers, such as the Pioneer™ Peptide Synthesis System, have streamlined this process, allowing for efficient and high-throughput production of peptides. thermofisher.com These systems automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing synthesis time and improving reproducibility. cem.com

Controlled Strategies for Intramolecular Disulfide Bond Formation in Synthetic Peptides (e.g., Air-Oxidation)

A key structural feature of ranatuerin-2 (B1576050) peptides is the C-terminal cyclic domain, often referred to as the "Rana box," which is formed by an intramolecular disulfide bond between two cysteine residues. mdpi.comresearchgate.netnih.gov The formation of this disulfide bridge is a critical step in the synthesis of the native peptide and its analogs.

Disulfide bond formation can be achieved either while the peptide is still attached to the solid-phase resin (on-resin) or after it has been cleaved and is in solution (solution-phase). thermofisher.com For solution-phase cyclization, the linear, fully deprotected peptide containing two free thiol groups is dissolved at a low concentration in a suitable buffer to favor intramolecular over intermolecular reactions, which could lead to dimerization or polymerization. mdpi.comthermofisher.com Air oxidation, where dissolved oxygen acts as the oxidant, is a common and straightforward method. Other oxidizing agents like dimethyl sulfoxide (B87167) (DMSO), iodine, or potassium ferricyanide (B76249) can also be employed to facilitate the reaction. mdpi.com

On-resin cyclization offers the advantage of minimizing intermolecular side reactions as the peptide chains are physically separated on the resin beads. This method requires the use of cysteine side-chain protecting groups that can be selectively removed without cleaving the peptide from the resin. thermofisher.com The acetamidomethyl (Acm) group is frequently used for this purpose. thermofisher.com After the linear peptide chain is assembled, the Acm groups are selectively removed, and the disulfide bond is formed using an oxidant. The cyclic peptide is then cleaved from the resin. thermofisher.com Automated systems have been developed to perform on-resin disulfide bond formation, for example, by using thallium(III) trifluoroacetate (B77799) as an oxidizing agent. thermofisher.com

Rational Design and Synthesis of this compound Analogs and Truncated Variants for Structure-Activity Studies

Altering the amino acid sequence is a powerful tool for optimizing peptide function. frontiersin.org Substitutions can enhance antimicrobial potency, broaden the spectrum of activity, and improve stability. frontiersin.orgmdpi.com

Key strategies include:

Enhancing Cationicity: The net positive charge of antimicrobial peptides is crucial for their initial electrostatic interaction with negatively charged bacterial membranes. nih.gov Replacing neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg) has been shown to significantly improve antimicrobial activity. For example, in a study on a ranatuerin-2 peptide from Amolops wuyiensis (R2AW), substituting two aspartic acid residues with lysine resulted in an analog with markedly enhanced antibacterial and anticancer properties. mdpi.comnih.gov

Modulating Hydrophobicity: The hydrophobicity of a peptide influences its ability to insert into and disrupt the lipid bilayer of microbial membranes. nih.gov Introducing hydrophobic residues such as tryptophan (Trp), known for its bulky side chain that favors membrane insertion, or leucine (B10760876) (Leu) can alter this property. nih.gov However, an optimal balance between hydrophobicity and cationicity is necessary, as excessive hydrophobicity can lead to increased toxicity towards host cells. mdpi.com

Investigating the Disulfide Bridge: To determine the importance of the cyclic "Rana box," the cysteine residues can be replaced with serine. Serine is structurally similar to cysteine but cannot form a disulfide bond. nih.gov Studies on the R2AW peptide showed that a linear analog with serine substitutions had similar antibacterial activity to the native peptide, suggesting the disulfide bridge was not essential for this particular function. mdpi.comnih.gov

Truncation involves synthesizing shorter versions of the peptide to identify the minimal active sequence and to assess the function of different domains. nih.govmdpi.com A common strategy for ranatuerin-2 peptides is the removal of the C-terminal "Rana box" to evaluate its contribution to biological activity. mdpi.comnih.gov In several studies, removing this cyclic domain did not diminish, and in some cases even enhanced, antimicrobial activity, indicating it is not always indispensable. nih.govmdpi.com

C-terminal amidation is another common modification. frontiersin.orgmdpi.com This involves converting the C-terminal carboxylic acid group to a primary amide. Amidation can increase the peptide's net positive charge, enhance its stability by making it more resistant to degradation by carboxypeptidases, and improve its antimicrobial activity. mdpi.comfrontiersin.org For instance, a truncated and amidated version of a ranatuerin-2 peptide, R2AW(1-22)-NH₂, was synthesized to facilitate improved activity and stability. mdpi.com

The following table summarizes the design and rationale for several analogs of a ranatuerin-2 peptide from Amolops wuyiensis (R2AW).

Peptide/Analog Sequence/Modification Design Rationale Reference
R2AWGFMDTAKNVAKNVAATLLDKLKCKITGGCNative peptide isolated from Amolops wuyiensis. mdpi.com
[Ser²³,²⁹]R2AWSubstitution of Cys²³ and Cys²⁹ with Ser.To investigate the role of the intramolecular disulfide bond by creating a linear version. nih.gov
R2AW(1-22)Truncation to remove the C-terminal "Rana box".To determine if the cyclic heptapeptide (B1575542) domain is essential for function. mdpi.com
R2AW(1-22)-NH₂Truncation and C-terminal amidation.To enhance antimicrobial activity and stability. mdpi.com
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂Substitution of Asp⁴ and Asp¹⁹ with Lys, and Lys²⁰ with Leu in the truncated, amidated peptide.To increase cationicity and modulate hydrophobicity for enhanced bioactivity. mdpi.comnih.gov
[Trp⁶,¹⁰]R2AW(1-22)-NH₂Substitution of Thr⁶ and Val¹⁰ with Trp in the truncated, amidated peptide.To further explore the effect of increased hydrophobicity on peptide function. nih.gov

Emerging Synthetic Methodologies for Peptide and Unnatural Amino Acid Incorporation

The field of peptide synthesis is continually evolving, with new methods emerging to tackle challenges like the synthesis of "difficult" sequences and to expand the chemical diversity of peptides. nih.gov

One significant challenge in SPPS is the aggregation of the growing peptide chain on the resin, which can lead to incomplete reactions and low yields. nih.gov To overcome this, "pseudoproline" dipeptides can be incorporated. These are reversibly protected derivatives of serine or threonine that introduce a "kink" into the peptide backbone, disrupting the secondary structures that cause aggregation. sigmaaldrich.com The native sequence is restored during the final cleavage step. sigmaaldrich.com Another approach involves using backbone-protected amino acids, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected glycine (B1666218), which also prevent aggregation. sigmaaldrich.com

Furthermore, the incorporation of unnatural amino acids (UAAs) into peptides is a rapidly growing area. bitesizebio.comrsc.org UAAs are amino acids not found among the 20 common proteinogenic ones. rsc.org Their inclusion can introduce novel chemical functionalities, enhance stability, or create unique structural constraints. frontiersin.orgrsc.org Chemical synthesis, particularly SPPS, is well-suited for incorporating UAAs, as the desired non-natural building block can simply be added at the appropriate step in the synthesis cycle. bitesizebio.combachem.com This allows for the creation of peptides with features not accessible through biological synthesis, such as those containing D-amino acids to increase resistance to proteolysis, or amino acids with photo-crosslinking groups to study molecular interactions. frontiersin.orgbitesizebio.com

Preclinical Biological Activities and Mechanistic Investigations

Antimicrobial Spectrum and Potency (In Vitro Characterization)

Ranatuerin-2Ra and its analogues have demonstrated a wide range of antimicrobial activities against various pathogens, including bacteria and fungi that are of clinical and agricultural significance.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Peptides belonging to the ranatuerin-2 (B1576050) family generally exhibit broad-spectrum activity against bacteria with low hemolytic activity. nih.gov Ranatuerin-2 peptides have shown effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net

Specifically, ranatuerin peptides have demonstrated activity against Staphylococcus aureus and the drug-resistant strain, Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov They are also effective against Gram-negative bacteria such as Escherichia coli. nih.govnih.gov For instance, a related peptide, Ranatuerin-2PLx, showed a minimal inhibitory concentration (MIC) of 256 µM against MRSA. nih.gov Another analogue, R2AW, displayed moderate activity against S. aureus and E. coli with a MIC of 96.3 mg/L (32 µM). nih.govmdpi.com

It has been observed that modifications to the peptide structure, such as enhancing cationicity and hydrophobicity, can significantly improve antibacterial potency. nih.gov For example, a modified analogue of R2AW exhibited remarkable antibacterial activity with MIC values ranging from 4.7 mg/L to 18.9 mg/L against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Ranatuerin-2 Analogues

Peptide/Analogue Target Organism MIC (µM)
Ranatuerin-2PLx Staphylococcus aureus (MRSA) 256
R2AW Staphylococcus aureus 32
R2AW Escherichia coli 32

Data sourced from multiple in vitro studies.

Antifungal Activity

The antifungal properties of the ranatuerin-2 family have also been investigated. Ranatuerin-2 peptides have shown the ability to inhibit the growth of the pathogenic fungus Candida albicans. nih.govmdpi.comresearchgate.net

Furthermore, these peptides have been tested against fungi that pose a threat to amphibians and plants. Peptides from the ranatuerin-2 family are effective at inhibiting the growth of Batrachochytrium dendrobatidis, a chytrid fungus responsible for global amphibian declines. nih.govnih.gov Studies have shown that these peptides can inhibit the growth of mature fungal cells at concentrations as low as 2 µM and are even more effective against the infectious zoospores. nih.gov For example, Ranatuerin-2TRa demonstrated an MIC of 50 µM against B. dendrobatidis zoospores. nih.gov

In the context of plant pathogens, Ranatuerin-2SSa, a related peptide, did not show significant effects against the rice blast fungus Pyricularia oryzae. mdpi.comresearchgate.netnih.gov

Table 2: Antifungal Activity of Ranatuerin-2 Analogues

Peptide/Analogue Target Organism MIC (µM)
Ranatuerin-2TRa Batrachochytrium dendrobatidis (zoospores) 50
Ranatuerin-2 Family Batrachochytrium dendrobatidis (mature cells) >25

Data sourced from in vitro growth inhibition assays.

Activity Against Plant Pathogens

The potential of ranatuerin peptides as agents against plant pathogens has been explored. One study investigated the activity of Ranatuerin-2SSa against Xanthomonas oryzae pv. oryzae, which causes bacterial leaf blight in rice, and Clavibacter michiganensis subsp. michiganensis, the causative agent of bacterial canker in tomatoes. mdpi.comresearchgate.netnih.gov Ranatuerin-2SSa was found to be slightly active against C. michiganensis subsp. michiganensis but did not show significant effects against X. oryzae pv. oryzae at the tested concentrations. mdpi.comresearchgate.netnih.gov However, scanning electron microscopy revealed that Ranatuerin-2SSa induced morphological abnormalities on the cell surface of X. oryzae pv. oryzae. mdpi.comresearchgate.net

Anti-Biofilm Activity (In Vitro Biofilm Inhibition and Eradication Assays)

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Some ranatuerin peptides have demonstrated the ability to both inhibit the formation of and eradicate existing biofilms. researchgate.netresearchgate.net Specifically, certain analogues have shown anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net This suggests a potential role for these peptides in combating chronic and persistent bacterial infections.

Antineoplastic / Antiproliferative Activity (In Vitro Cancer Cell Line Studies)

Beyond their antimicrobial effects, ranatuerin peptides have shown promise as anticancer agents. nih.govnih.govmdpi.com In vitro studies have demonstrated that peptides like Ranatuerin-2PLx can inhibit the proliferation of various human cancer cell lines. nih.gov This inhibitory effect was found to be dose-dependent, with IC₅₀ values ranging from 5.79 to 20.19 µM across different cell lines. nih.gov

Ranatuerin-2PLx was particularly potent against the prostate cancer cell line PC-3. nih.gov The mechanism of action appears to involve the induction of apoptosis, as evidenced by the activation of Caspase-3. nih.gov Structural modifications, such as the deletion of the C-terminal "rana-box" loop, have been shown to dramatically reduce the antiproliferative activity of these peptides. nih.gov This highlights the importance of the peptide's structural integrity for its anticancer effects. nih.gov

Table 3: Antiproliferative Activity of Ranatuerin-2PLx

Cancer Cell Line IC₅₀ (µM)
H157 (Non-small cell lung cancer) > 20.19
MDA-MB-435S (Melanoma) ~10
PC-3 (Prostate carcinoma) 5.79
U251MG (Glioblastoma astrocytoma) ~15
MCF-7 (Breast cancer) ~18

Data represents the concentration required to inhibit 50% of cancer cell proliferation in vitro. nih.gov

Other Observed Biological Activities (e.g., Protease Inhibitory Activity)

Some members of the ranatuerin-2 family, such as Ranatuerin-2R, are structurally similar to known trypsin inhibitors. researchgate.netresearchgate.net This structural analogy suggests that they may possess protease inhibitory activity. researchgate.netresearchgate.net The resistance of Ranatuerin-2R to degradation by certain proteases further supports this hypothesis. researchgate.netresearchgate.net Additionally, skin secretions containing ranatuerin-2 peptides have also been found to contain other proteins with protease inhibitory functions, suggesting a complementary role in host defense. creighton.edu

Cellular and Molecular Mechanisms of Action

Mechanisms of Microbial Membrane Interaction and Disruption

The primary mode of action for most ranatuerin peptides involves direct interaction with the microbial cell membrane, leading to a loss of integrity and cell death. nih.govmdpi.com This process begins with an initial electrostatic attraction between the peptide and the microbial cell surface. vulcanchem.com

Antimicrobial peptides like Ranatuerin-2Ra exhibit a crucial selectivity for microbial cells over host (e.g., mammalian) cells. mdpi.com This selectivity is largely determined by the fundamental differences in membrane composition. Microbial cell membranes, both in Gram-positive and Gram-negative bacteria, are rich in anionic phospholipids (B1166683), which impart a net negative charge. mdpi.comopenaccessjournals.com In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids and cholesterol, resulting in an electrically neutral outer leaflet. mdpi.com

The positive charge of ranatuerin peptides promotes a strong electrostatic attraction to the negatively charged bacterial surfaces, concentrating the peptide at its target site. vulcanchem.commdpi.com This initial binding is a prerequisite for the subsequent steps of membrane disruption. biorxiv.org AMPs with high binding affinity for negatively charged membranes and weak affinity for zwitterionic membranes are generally selective towards bacteria and not toxic to host cells. frontiersin.org

The antimicrobial efficacy of ranatuerin peptides is intrinsically linked to two key physicochemical properties: cationicity and amphiphilicity. nih.govnih.gov

Cationicity: At physiological pH, ranatuerins carry a net positive charge due to the presence of basic amino acid residues like lysine (B10760008). nih.govvulcanchem.com This positive charge is essential for the initial, electrostatically driven attraction to the anionic surfaces of microbial membranes. vulcanchem.commdpi.com This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane of Gram-negative bacteria, facilitating peptide entry. mdpi.com

Amphiphilicity: Ranatuerins, when in a membrane-like environment, adopt an amphipathic α-helical structure. nih.govnih.gov This conformation arranges hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. The hydrophobic face readily interacts with the lipid acyl chains of the membrane core, while the hydrophilic, cationic face remains associated with the phospholipid head groups and the aqueous environment. nih.govexplorationpub.com This amphipathic nature is critical for inserting the peptide into the lipid bilayer, which destabilizes the membrane and leads to permeabilization. vulcanchem.comnih.gov

The interplay between these properties allows the peptide to first bind to the membrane surface and then insert itself, disrupting the normal osmotic balance and integrity of the cell. nih.govvulcanchem.com

While the precise model for this compound is not definitively established, the mechanisms by which related antimicrobial peptides disrupt membranes are generally described by several models. nih.gov These models are not mutually exclusive and may depend on factors like peptide concentration and lipid composition. frontiersin.org

ModelDescriptionKey Characteristics
Barrel-Stave Peptide monomers insert perpendicularly into the membrane, aggregating to form a pore resembling the staves of a barrel. mdpi.comnih.govThe hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.com Peptide-lipid interaction is minimal within the pore. nih.gov
Toroidal Pore Peptides insert into the membrane and induce the lipid monolayer to bend continuously, creating a pore lined by both the peptides and the lipid head groups. mdpi.comnih.govPeptides remain associated with the lipid head groups. nih.gov This model involves significant disruption of the bilayer curvature. nih.gov
Carpet Model Peptides accumulate on the surface of the membrane, oriented parallel to the bilayer, forming a "carpet-like" layer. nih.govwaocp.comAt a critical concentration, this carpet acts like a detergent, disrupting the membrane and causing it to disintegrate into micelles without forming discrete pores. nih.govfrontiersin.org

The initial binding for all models is driven by electrostatic interactions, followed by membrane insertion or aggregation that ultimately leads to the leakage of cellular contents and cell death. vulcanchem.combiorxiv.org

Before reaching the cytoplasmic membrane, this compound must traverse the outer layers of the bacterial cell wall. Key components of these layers, Lipopolysaccharide (LPS) in Gram-negative bacteria and Lipoteichoic Acid (LTA) in Gram-positive bacteria, are crucial interaction points. explorationpub.complos.orgjmb.or.kr

Studies on the closely related Ranatuerin-2SSa have demonstrated a high binding affinity for LPS and a moderate affinity for LTA. researchgate.netmdpi.com This interaction is critical, especially for activity against Gram-negative bacteria, where the peptide must disrupt the LPS-rich outer membrane to access the inner cytoplasmic membrane. mdpi.com The binding of cationic peptides to the anionic LPS displaces stabilizing Ca²⁺ and Mg²⁺ ions, leading to localized disruptions in the outer membrane in a process known as the 'self-promoted pathway'. mdpi.com Similarly, interactions with the anionic LTA in Gram-positive bacteria can facilitate the peptide's journey through the peptidoglycan layer to the cell membrane. uclan.ac.uk

PeptideTarget ComponentBinding Affinity
Ranatuerin-2SSa Lipopolysaccharide (LPS)High researchgate.netmdpi.com
Ranatuerin-2SSa Lipoteichoic Acid (LTA)Moderate researchgate.netmdpi.com

This ability to bind to cell surface endotoxins like LPS and LTA is a key feature of the antimicrobial mechanism of ranatuerin peptides. mdpi.comuclan.ac.uk

The disruptive action of ranatuerin-family peptides on bacterial membranes has been visualized using electron microscopy. Scanning electron microscopy (SEM) studies on bacteria treated with Ranatuerin-2SSa revealed significant morphological abnormalities. researchgate.netmdpi.com Observed changes include the appearance of surface corrugations, the formation of blebs, and a general loss of cell membrane integrity. mdpi.comuclan.ac.uk

Similar studies on other cationic antimicrobial peptides have shown comparable effects. For instance, treatment of Escherichia coli and Staphylococcus aureus with AMPs resulted in the formation of blisters, bubbles, open holes, and deep craters on the cell surface. frontiersin.orgnih.gov These dramatic ultrastructural changes are the physical manifestation of the membrane permeabilization and disruption caused by the peptides, ultimately leading to cell lysis and death. nih.govfrontiersin.org

Intracellular Targets and Pathways of Action

While the primary mechanism of action for many antimicrobial peptides, including the ranatuerin family, is the disruption of the microbial membrane, some AMPs can translocate across the membrane without causing immediate lysis and act on intracellular targets. frontiersin.orgnih.gov This dual-action capability can involve the inhibition of essential cellular processes such as the synthesis of nucleic acids (DNA and RNA), proteins, or the cell wall. frontiersin.orgmdpi.comnih.gov

For some peptides, the minimal inhibitory concentration (MIC) is lower than the concentration required to lyse the membrane, suggesting that cell death is caused by the inhibition of an intracellular function. frontiersin.org Peptides like buforin II, for example, are known to translocate into the bacterial cell and bind to DNA and RNA, thereby inhibiting cellular functions. mdpi.comnih.gov Systematic studies using proteome microarrays have identified specific protein targets for some intracellular-acting AMPs, including enzymes involved in crucial metabolic pathways. nih.gov

Modulation of Cellular Processes (e.g., Inhibition of Cell Septum Formation)

The primary mechanism by which ranatuerin peptides modulate cellular processes in bacteria is through the disruption of the cell membrane. vulcanchem.commdpi.com Like many antimicrobial peptides, ranatuerins are typically cationic and amphipathic, meaning they possess both a positive charge and distinct hydrophobic regions. vulcanchem.com This structure facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes. vulcanchem.com

Following this initial binding, the peptides insert themselves into the lipid bilayer, leading to a loss of membrane integrity, the formation of pores or channels, and subsequent cell lysis. vulcanchem.comnih.gov This disruption of the cell's physical barrier is a fundamental modulation of its ability to maintain homeostasis and ultimately leads to cell death. vulcanchem.com

While direct evidence of this compound inhibiting septum formation is not extensively documented, studies on other amphibian antimicrobial peptides provide insight into alternative modulatory mechanisms. For instance, some AMPs are known to interfere with the machinery of cell division. This highlights that beyond membrane disruption, these peptides can target specific intracellular processes to exert their antimicrobial effects.

Induction of Apoptosis in Eukaryotic Cancer Cells

In addition to their antimicrobial properties, ranatuerin peptides have demonstrated significant potential as anticancer agents by inducing apoptosis, a controlled form of cell death, in eukaryotic cancer cells. nih.govnih.gov This process involves a series of distinct molecular events that lead to the selective destruction of malignant cells.

Phosphatidylserine (B164497) Exposure on Cell Membranes

A key early indicator of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the cell membrane. In healthy cells, PS is kept on the cytoplasmic side, but in apoptotic cells, this asymmetry is lost. Studies on Ranatuerin-2PLx, a closely related peptide, show that it triggers this event in cancer cells. nih.gov

The exposure of PS on the cell surface was confirmed using Annexin V-FITC staining, a method where the Annexin V protein binds with high affinity to the exposed PS. nih.gov In experiments with PC-3 prostate cancer cells, treatment with Ranatuerin-2PLx led to visible PS exposure after just six hours, confirming the initiation of an apoptotic pathway. nih.gov This externalized PS acts as a signal for the body's immune cells to clear the dying cancer cell.

Table 1: Apoptotic Effects of Ranatuerin-2PLx on PC-3 Cancer Cells

Time Point Observation Implication
6 hours Exposure of phosphatidylserine detected by Annexin V-FITC. nih.gov Early-stage apoptosis initiated.
6 hours Activation of Caspase-3 observed. nih.govnih.gov Key executioner enzyme in the apoptotic cascade is active.
24 hours Cells stain positive for both Annexin V-FITC and propidium (B1200493) iodide (PI). nih.gov Progression to late-stage apoptosis or necrosis.
Lactate Dehydrogenase (LDH) Leakage and Cell Viability Reduction

Research on Ranatuerin-2PLx demonstrated that while it causes near-total inhibition of cell viability in PC-3 cancer cells, the corresponding LDH leakage was less than 40%. nih.gov This discrepancy suggests that the primary mode of cell death is apoptosis, a controlled process, rather than immediate necrotic membrane rupture, which would result in a massive release of LDH. nih.gov

Studies on another variant, Ranatuerin-2Pb, also confirmed significant inhibitory effects on the proliferation of several human cancer cell lines, with its potency measured by the IC₅₀ value (the concentration required to inhibit the growth of 50% of cells). nih.gov Ranatuerin-2Pb also induced LDH release in NCI-H157 lung cancer cells, further confirming its cytotoxic capabilities. nih.gov

Table 2: Cytotoxic Activity of Ranatuerin Peptides on Human Cancer Cell Lines

Peptide Cancer Cell Line Target Measurement Result
Ranatuerin-2Pb NCI-H157 (Lung) Cell Viability IC₅₀ 1.453 µM nih.gov
Ranatuerin-2Pb MCF-7 (Breast) Cell Viability IC₅₀ 7.254 µM nih.gov
Ranatuerin-2Pb U251MG (Glioblastoma) Cell Viability IC₅₀ 2.172 µM nih.gov
Ranatuerin-2Pb PC-3 (Prostate) Cell Viability IC₅₀ 2.251 µM nih.gov
Ranatuerin-2Pb NCI-H157 (Lung) Membrane Integrity LDH Leakage Dose-dependent increase nih.gov
Ranatuerin-2PLx PC-3 (Prostate) Membrane Integrity LDH Leakage <40% release at highest concentration nih.gov

Structure Activity Relationship Sar Studies

Correlating Primary Sequence Features with Biological Potency and Selectivity

The primary amino acid sequence of Ranatuerin-2Ra is a key determinant of its biological activity. The sequence for this compound has been identified as AAKIILNPKFRCKAAFC-OH. mdpi.com Variations in this sequence, even minor substitutions, can significantly impact the peptide's effectiveness against different microbial strains.

Studies on related ranatuerin peptides have demonstrated that specific amino acid substitutions can either enhance or diminish antimicrobial and hemolytic activities. For instance, in ranatuerin-1 (B1576056), substituting asparagine at position 8 with lysine (B10760008) led to an analog with increased α-helicity, cationicity, and enhanced potency against a range of bacteria and Candida albicans, with only a minor increase in hemolytic activity. nih.gov Conversely, substitutions aimed at increasing hydrophobicity sometimes result in a significant increase in hemolytic activity, highlighting the delicate balance required for selective antimicrobial action. nih.gov

The primary sequence also dictates the peptide's susceptibility to proteolytic degradation. researchgate.net Certain peptide bonds, such as those involving lysine, can be particularly vulnerable to proteases found in amphibian skin secretions. researchgate.net The specific sequence of this compound appears to confer some resistance to this degradation. researchgate.net

Quantitative Analysis of the Influence of Charge and Hydrophobicity

The biological activity of antimicrobial peptides is intrinsically linked to their net positive charge and hydrophobicity. frontiersin.orgarxiv.org A cationic nature is crucial for the initial electrostatic attraction to the negatively charged microbial cell membranes. mdpi.com Hydrophobicity then facilitates the insertion of the peptide into the lipid bilayer, leading to membrane disruption and cell death. arxiv.org

Quantitative structure-activity relationship (QSAR) studies aim to model the correlation between these physicochemical properties and biological potency. researchgate.net Generally, an increased net positive charge enhances antimicrobial activity. However, excessively high charge or hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). researchgate.net

For ranatuerin peptides, modifications that increase cationicity and hydrophobicity have been shown to optimize both antibacterial and anticancer activities. nih.gov For example, a variant of ranatuerin-2-AW with enhanced cationicity and hydrophobicity, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly improved biological activities. nih.gov This demonstrates the potential to fine-tune the therapeutic index of ranatuerin peptides by strategically modifying their charge and hydrophobicity.

Investigation of the Role of Specific Structural Domains (e.g., 'Rana Box,' Cysteine Bridges)

A characteristic feature of many ranatuerin peptides, including this compound, is the C-terminal "Rana box". mdpi.comresearchgate.net This is a cyclic domain formed by an intramolecular disulfide bond between two cysteine residues. mdpi.comresearchgate.net In this compound, this creates a 6-membered disulfide cycle. mdpi.com

The 'Rana box' is considered important for maintaining the biological potency of many ranatuerin family members. nih.gov Studies on ranatuerin-2CSa have shown that the 'Rana box' domain possesses a helical structure. nih.gov Deletion of this domain has been shown to markedly reduce the helical conformation and biological activities of the peptide. nih.gov The cationicity within this loop is also crucial; its absence can significantly impair antibacterial activity. nih.gov

However, the indispensability of the 'Rana box' may not be universal across all ranatuerin-2 (B1576050) peptides. In one study, the removal of the cyclic domain in ranatuerin-2-AW did not diminish its antibacterial activity, suggesting that for some variants, the disulfide bridge and 'Rana box' may be dispensable for this specific function. nih.gov Similarly, in a study of palustrin-2ISb, removal of the 'Rana box' had little effect on antimicrobial activity but did reduce hemolytic and cytotoxic effects. mdpi.com

Conformational Requirements for Optimal Biological Activity (e.g., α-Helical Content)

The secondary structure of ranatuerin peptides, particularly their ability to adopt an α-helical conformation, is critical for their mechanism of action. mdpi.comnih.gov In an aqueous solution, many of these peptides lack a defined secondary structure. However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), they can form stable α-helical structures. nih.gov

For example, conformational analysis of ranatuerin-2CSa revealed a helix-turn-helix conformation in a TFE-water mixture. nih.gov This amphipathic α-helical structure allows the peptide to interact with and disrupt microbial membranes. researchgate.net The degree of α-helicity often correlates with antimicrobial potency. nih.gov

Circular dichroism studies have confirmed the significant α-helical character of ranatuerin-1 in 50% TFE. nih.gov Modifications that increase the α-helical content, such as specific amino acid substitutions, can lead to enhanced antimicrobial activity. nih.gov However, simply increasing α-helicity and cationicity does not always guarantee improved activity, as substitutions in the central domain of a ranatuerin-1 analog with lysine resulted in inactive peptides. nih.gov This indicates that the specific positioning of residues within the helical structure is also a critical factor.

Computational Approaches in SAR and Pharmacophore Discovery (e.g., Quantitative Structure-Activity Relationship (QSAR), Inductive Logic Programming (ILP))

Computational methods are increasingly employed to understand and predict the structure-activity relationships of antimicrobial peptides. psu.edunih.gov These approaches can accelerate the discovery of novel and more effective peptide-based drugs.

Quantitative Structure-Activity Relationship (QSAR) models are used to establish a mathematical relationship between the physicochemical properties of peptides (such as charge, hydrophobicity, and amino acid composition) and their biological activity. dovepress.combiorxiv.org For antimicrobial peptides, QSAR can help predict the antimicrobial potency and selectivity of new sequences, guiding the design of more effective and less toxic analogs. nih.govbiorxiv.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to exert a specific biological effect. researchgate.netnih.govekb.eg For this compound, a pharmacophore model would define the spatial orientation of key amino acid residues responsible for its interaction with microbial membranes. This can then be used to screen virtual libraries of compounds to identify new molecules with similar activity. dovepress.com

Inductive Logic Programming (ILP) is a machine learning technique that can be used to discover complex relationships and rules from structured data. researchgate.netpsu.edu In the context of SAR, ILP can analyze the structural features of peptides and their corresponding activities to generate human-readable rules that explain what makes a peptide active. researchgate.netpsu.educvut.cz This can provide deeper insights into the SAR of ranatuerins and guide the design of novel peptides with desired properties.

Preclinical Pharmacological Considerations

Stability and Degradation Profiles in Biological Milieus

The stability of a peptide in biological environments is a crucial determinant of its therapeutic potential. The inherent resistance of Ranatuerin-2Ra and its close analogue, Ranatuerin-2R, to enzymatic breakdown is a significant feature.

Research on Ranatuerin-2R, a peptide discovered alongside this compound in the skin secretion of Pelophylax ridibundus, offers valuable data on the family's stability. mdpi.com Studies show that Ranatuerin-2R is exceptionally resistant to degradation. mdpi.com This high stability is largely attributed to its amino acid sequence, which lacks the Xaa-Lys bonds that are particularly vulnerable to destruction by proteases found in amphibian skin. mdpi.comresearchgate.net

However, the peptide is not entirely impervious to breakdown under all conditions. In the presence of hydrochloric acid, limited hydrolysis and proteolysis can occur. This degradation is thought to be the result of enzymes like dipeptidylaminopeptidase, which can remain active in acidic conditions and are capable of hydrolyzing specific peptide bonds such as Xaa-Pro. mdpi.com Specifically, the hydrolysis of the Ile4-Pro5 bond and the cleavage of N-terminal amino acids have been observed. mdpi.com

The structural similarity of Ranatuerin-2R to kunitzin-OS, a known trypsin inhibitor, may also contribute to its high resistance to degradation, suggesting it could possess inherent trypsin inhibitory activity. mdpi.comresearchgate.net

Table 1: Degradation Profile of Ranatuerin-2R Under Various Conditions

ConditionObserved DegradationIdentified FragmentsReference
Methanol (B129727)No proteolytic fragments recordedNone mdpi.com
PMSF (Protease Inhibitor)No proteolytic fragments recordedNone mdpi.com
Hydrochloric Acid (HCl)Minor degradation observedRanatuerin-2R (2-17), Ranatuerin-2R (3-17), Ranatuerin-2R (5-17) mdpi.com

The preservation of bioactive peptides from the moment of collection is essential for accurate study. In the case of amphibian skin secretions, peptides and proteases are secreted simultaneously, leading to rapid degradation of the active components. mdpi.comresearchgate.netresearchgate.net

One effective strategy to prevent this is the immediate inactivation of these enzymes. Research has shown that collecting secretions directly into a solution containing methanol or a protease inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) can successfully prevent the proteolytic degradation of Ranatuerin-2R. mdpi.com While PMSF was shown to be effective for Ranatuerin-2R, its general efficacy can be limited by its instability in aqueous solutions. researchgate.net

For peptides in general, other strategies are employed to enhance stability for therapeutic development. C-terminal amidation is a common modification that can increase peptide stability by mimicking the structure of native proteins, potentially making the structure less flexible and less susceptible to enzymatic action. mdpi.commdpi.com This strategy has been successfully applied to other ranatuerin-family peptides to improve both stability and bioactivity. mdpi.com

Mechanistic Pharmacokinetic Studies in Preclinical Models (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) in in vitro systems or animal models)

Specific mechanistic pharmacokinetic studies detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively detailed in the available literature. However, understanding the ADME profile is a critical step in early drug development to predict a compound's behavior in a living organism. wuxiapptec.comselvita.com

Preclinical ADME studies are typically conducted using a variety of in vitro assays and animal models to characterize a drug candidate before it advances to clinical trials. wuxiapptec.compharmaron.com These studies provide essential data to guide chemical optimization, select promising candidates, and predict in vivo pharmacokinetic properties. wuxiapptec.com For a peptide like this compound, a standard panel of in vitro ADME assays would be employed to assess its drug-like properties.

Table 2: Typical In Vitro ADME Assays Relevant for Peptide Drug Candidates

ADME ComponentCommon AssayPurposeReference
AbsorptionCaco-2 Permeability AssayTo assess a compound's ability to cross the intestinal barrier. wuxiapptec.com
DistributionPlasma Protein Binding AssayTo determine the extent to which a compound binds to proteins in the blood. conceptlifesciences.com
Blood to Plasma PartitioningTo understand how a compound distributes between red blood cells and plasma. conceptlifesciences.com
MetabolismMicrosomal or Hepatocyte Stability AssayTo evaluate the rate of metabolic breakdown by liver enzymes. conceptlifesciences.com
Plasma/Whole Blood Stability AssayTo assess stability against enzymes present in the blood. conceptlifesciences.com
ExcretionTransporter Interaction AssaysTo identify if the compound is a substrate or inhibitor of key drug transporters. wuxiapptec.com

In Vivo Efficacy Assessments in Relevant Animal Disease Models (e.g., MRSA-Infected Waxworm Models)

While specific in vivo efficacy data for this compound is limited, studies on closely related and modified ranatuerin-2 (B1576050) peptides provide strong evidence of the family's potential. The use of relevant animal models is crucial to bridge the gap between in vitro activity and potential clinical use. nih.gov The Galleria mellonella (waxworm) model is increasingly used for preliminary in vivo efficacy and toxicity screening of antimicrobial agents due to its cost-effectiveness and ethical advantages. biorxiv.orgbiorxiv.org

A study focusing on a progressively designed analogue from the ranatuerin-2 family, [Lys4,19, Leu20]R2AW(1-22)-NH2, demonstrated its therapeutic potential in a waxworm model infected with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This rationally designed peptide, which was modified to enhance its cationicity and hydrophobicity, showed significant potential in vivo efficacy against this challenging pathogen. mdpi.com The positive outcome in this MRSA-infected waxworm model highlights the promise of the ranatuerin-2 peptide scaffold as a basis for developing new antibacterial agents. mdpi.com

Advanced Analytical and Characterization Methodologies for Research

High-Resolution Mass Spectrometry Techniques for Peptide Analysis (e.g., EThcD)

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of peptides like ranatuerin-2Ra. mdpi.com It provides precise mass measurements, which are fundamental for determining the elemental composition and identifying post-translational modifications. biopharmaspec.com Techniques such as Fourier-transform ion-cyclotron resonance (FT-ICR) and Orbitrap mass analyzers offer the high resolution and mass accuracy required for detailed peptide analysis. mdpi.comresearchgate.net

When combined with liquid chromatography (LC-MS), HRMS allows for the separation and identification of complex peptide mixtures, such as those found in frog skin secretions where this compound was discovered. mdpi.com The process often involves "shotgun" cloning and mass spectrometry to identify novel peptides from their genetic precursors. nih.gov

A significant challenge in peptide sequencing is the differentiation of isomeric amino acids, such as leucine (B10760876) and isoleucine, which have the same mass. biopharmaspec.comresearchgate.net Electron Transfer Dissociation with supplemental Higher-Energy Collision Dissociation (EThcD) is a powerful tandem mass spectrometry (MS/MS) technique that addresses this issue. mdpi.comresearchgate.net EThcD generates specific fragment ions (w-ions) that are characteristic of either leucine or isoleucine, allowing for their unambiguous identification within the peptide sequence. researchgate.netresearchgate.net This method has been successfully applied to discriminate between leucine and isoleucine in this compound and related peptides, even within the constraints of an intact disulfide loop. mdpi.comresearchgate.net

The table below summarizes the mass spectrometry techniques used in the study of this compound and its analogs.

TechniqueApplication in this compound ResearchKey Findings
MALDI-TOF MS Initial screening of peptide fractions. nih.govIdentification of putative novel peptides. nih.gov
LC-MS/MS Primary structural analysis and confirmation of mature peptide presence. nih.govConfirmed the sequence of this compound. mdpi.comnih.gov
Orbitrap HRMS High-resolution and accurate mass measurements for de novo sequencing. mdpi.commdpi.comEnabled the elucidation of the complete amino acid sequence. mdpi.com
EThcD Discrimination of isomeric Leucine/Isoleucine residues. researchgate.netresearchgate.netSuccessfully differentiated Leu/Ile in the this compound sequence. mdpi.comresearchgate.net

Advanced Spectroscopic Methods for Conformational Dynamics (e.g., Solid-State NMR, FTIR)

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for deciphering its mechanism of action. Advanced spectroscopic methods like Solid-State Nuclear Magnetic Resonance (SS-NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in this regard.

Solid-State NMR (SS-NMR) is a powerful technique for studying the structure of peptides in environments that mimic their natural sites of action, such as cell membranes. mdpi.comscirp.org For ranatuerin peptides, SS-NMR has been used to analyze the structure of the "rana-box" domain, a conserved C-terminal cyclic motif. nih.gov For instance, studies on ranatuerin-2CSa revealed that the rana-box domain possesses a helical structure. nih.gov SS-NMR can provide atomic-level distance restraints and information on the secondary structure and topology of membrane-associated peptides. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable tool for analyzing the secondary structure of peptides in various environments, including aqueous solutions and lipid membranes. nih.gov The amide I band in the FTIR spectrum is particularly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet). nih.gov By monitoring changes in this band, researchers can study conformational changes upon interaction with membranes. nih.gov Time-resolved FTIR can further probe the dynamics of these conformational changes on microsecond to millisecond timescales. youtube.com

Spectroscopic MethodApplication in Ranatuerin ResearchInsights Gained
Solid-State NMR Structural analysis of the "rana-box" domain in ranatuerin-2CSa. nih.govRevealed a helical conformation within the rana-box. nih.gov
FTIR Spectroscopy Analysis of peptide secondary structure in different environments. nih.govCan detect changes in conformation upon membrane interaction. nih.gov
Proton NMR Solution structure determination of ranatuerin-2CSa. nih.govShowed a helix-turn-helix conformation in a membrane-mimicking solvent. nih.gov

Microscopic Techniques for Cellular Interaction Studies (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))

Visualizing the interaction of this compound with cells is crucial for understanding its biological effects. Microscopic techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images of these interactions.

Scanning Electron Microscopy (SEM) is used to observe the morphological changes induced by peptides on the surface of cells. mdpi.comresearchgate.net Studies on related ranatuerin peptides have used SEM to demonstrate how they cause abnormalities on the cell surfaces of bacteria and fungi, such as membrane destruction and bleb formation. mdpi.comresearchgate.net This technique allows for a direct visualization of the peptide's disruptive effect on the cell membrane. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) is a versatile tool that can be used for both imaging and force spectroscopy at the nanoscale. bruker.comdiva-portal.org In the context of antimicrobial peptides, AFM can be used to visualize the defects, such as pores, formed in model lipid bilayers upon peptide interaction. nih.gov It can also measure the forces of interaction between the peptide and the cell membrane, providing insights into the adhesion and binding mechanisms. bac-lac.gc.capsu.edu

Microscopic TechniqueApplication in Ranatuerin ResearchObservations
Scanning Electron Microscopy (SEM) Visualization of peptide-induced morphological changes on microbial cells. mdpi.comresearchgate.netDemonstrated cell surface destruction and bleb formation. mdpi.comresearchgate.net
Atomic Force Microscopy (AFM) Imaging of peptide-induced defects in model membranes. nih.govCan reveal pore formation and other membrane disruptions. nih.gov

Bioinformatic Tools for Peptide Sequence Analysis, Prediction, and Database Mining

Bioinformatic tools are indispensable for the analysis and interpretation of peptide data. bio.tools They are used for sequence alignment, physicochemical property prediction, and mining of peptide databases.

Sequence Alignment and Analysis: Tools like Clustal Omega are used to align the sequence of this compound with other ranatuerin family peptides to identify conserved regions and evolutionary relationships. nih.govresearchgate.net The UniProt database is a valuable resource for obtaining sequence information and annotations for ranatuerin peptides. uniprot.orguniprot.org

Database Mining: Antimicrobial peptide databases like the Antimicrobial Peptide Database (APD) and the Data Repository of Antimicrobial Peptides (DRAMP) are mined to find peptides with similar sequences or properties. nih.govcpu-bioinfor.org These databases provide comprehensive information on known antimicrobial peptides, including their sequences, structures, and activities. bicnirrh.res.in

Prediction of Physicochemical Properties: Web-based tools like Heliquest are used to calculate and visualize the physicochemical parameters of peptides, such as hydrophobicity, hydrophobic moment, and net charge. nih.gov These parameters are crucial for understanding the structure-activity relationships of peptides like this compound. nih.gov

Bioinformatic Tool/DatabaseApplication in Ranatuerin ResearchPurpose
UniProt Accessing sequence and annotation data for ranatuerin peptides. nih.govuniprot.orguniprot.orgInformation retrieval and comparative analysis. nih.gov
Clustal Omega Sequence alignment of ranatuerin family peptides. nih.govresearchgate.netIdentifying conserved domains and sequence similarities. nih.gov
Heliquest Calculation and visualization of physicochemical properties. nih.govPredicting secondary structure and understanding structure-activity relationships. nih.gov
Antimicrobial Peptide Databases (e.g., APD, DRAMP) Mining for related peptides and their properties. nih.govcpu-bioinfor.orgComparative analysis and discovery of novel peptide leads. nih.gov

Ecological and Evolutionary Significance

Role of Ranatuerin-2Ra in Amphibian Innate Immunity and Defense Mechanisms

Ranatuerin-2 (B1576050) peptides, including this compound, are integral to the chemical defense arsenal synthesized in the granular glands of frog skin. nih.govmdpi.com These peptides serve as a primary line of defense against a wide array of pathogenic microorganisms present in their environment. mdpi.commdpi.com As part of the innate immune system, they provide a rapid and non-specific response to invading pathogens. mdpi.com

The primary mechanism of action for many ranatuerin-2 peptides involves the disruption of microbial cell membranes. researchgate.netmdpi.com These cationic and amphipathic peptides interact with the negatively charged components of bacterial and fungal membranes, leading to pore formation, membrane destabilization, and ultimately, cell death. mdpi.commdpi.com This broad-spectrum activity is effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov

A significant aspect of this compound's defensive role is its activity against the chytrid fungus Batrachochytrium dendrobatidis (Bd), a pathogen implicated in global amphibian population declines. nih.gov Research has demonstrated that ranatuerin-2 peptides can effectively inhibit the growth of Bd, including its infectious zoospore stage. nih.gov For instance, peptides from North American ranid frogs, belonging to the ranatuerin-2 family, have shown inhibitory effects on mature fungal cells at concentrations as low as 2 µM. nih.gov The table below summarizes the antimicrobial activity of a representative Ranatuerin-2 peptide against various pathogens.

PathogenTypeActivity Level
Staphylococcus aureusGram-positive BacteriaModerate to High
Escherichia coliGram-negative BacteriaModerate
Pseudomonas aeruginosaGram-negative BacteriaVariable
Candida albicansFungusModerate
Batrachochytrium dendrobatidisChytrid FungusHigh
MRSA (Methicillin-resistant S. aureus)Gram-positive BacteriaModerate

Phylogenetic Analysis and Diversification of Ranatuerin Gene Loci

The genes encoding ranatuerin-2 peptides exhibit considerable diversity, which has been a subject of phylogenetic analysis to understand amphibian evolutionary history. The precursor proteins of ranatuerin-2 peptides typically consist of a conserved signal peptide region, an acidic spacer, a processing site, and the variable mature peptide sequence. nih.gov A characteristic feature of many ranatuerin-2 peptides is a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. mdpi.com

Phylogenetic trees constructed based on the amino acid sequences of ranatuerin-2 peptides from various frog species have provided insights into their taxonomic relationships. carlosdavidson.org These molecular phylogenies often support and refine classifications based on morphological and other genetic data. For example, analysis of these peptides has helped to delineate relationships among New World frogs of the genera Lithobates and Rana. nih.gov

Gene duplication is a primary mechanism driving the diversification of ranatuerin gene loci. nih.gov These duplication events create paralogous genes, which can then evolve independently, leading to a suite of peptides with potentially different antimicrobial specificities. This expansion of the gene family enhances the frog's ability to combat a wider range of pathogens. The structure of ranatuerin-2 encoding genes, often comprising multiple exons, allows for further diversity through mechanisms like alternative splicing. uol.de

Interspecies Variation and Biogeographical Distribution of Ranatuerin-2 Peptides

There is significant variation in the sequences and repertoires of ranatuerin-2 peptides among different amphibian species. nih.gov Even closely related species can exhibit distinct sets of these peptides in their skin secretions. carlosdavidson.org The primary structures of ranatuerin-2 peptides are generally poorly conserved across species, although key structural features like the cysteine residues forming the "Rana box" are often retained. nih.govmdpi.com This interspecies variation is a direct consequence of the divergent evolutionary paths and the different pathogen communities that each species encounters in its specific ecological niche.

The biogeographical distribution of ranatuerin-2 peptides reflects the evolutionary history of the host species. These peptides are commonly found in most New World frog species of the family Ranidae, but their distribution appears to be more restricted among Eurasian ranids. nih.gov This geographical pattern suggests an ancient origin for this peptide family and subsequent diversification following the separation of continental landmasses. The table below illustrates the presence of Ranatuerin-2 peptides in different geographic regions and frog genera.

RegionGeneraRanatuerin-2 Presence
North AmericaLithobates, RanaWidespread
Central/South AmericaLithobatesPresent
EuropeRanaRestricted
AsiaGlandirana, RanaPresent in some species

Conservation Implications and Environmental Factors Affecting Peptide Expression

The effectiveness of ranatuerin-2 peptides as a defense mechanism has significant implications for amphibian conservation, particularly in the face of emerging infectious diseases like chytridiomycosis. nih.gov The presence of a robust and diverse arsenal of antimicrobial peptides can determine the susceptibility or resistance of a frog population to pathogens.

However, the expression and secretion of these vital peptides can be compromised by various environmental factors. nih.gov Stressors such as pollution, habitat degradation, and climate change can negatively impact the physiological condition of amphibians, potentially leading to suppressed immune function and reduced production of antimicrobial peptides. olemiss.edu For example, exposure to certain environmental contaminants has been shown to alter the composition of skin microbial communities and could interfere with the production of these chemical defenses.

Furthermore, even if a frog species possesses peptides that are effective against a pathogen like Bd in vitro, environmental conditions can modulate the outcome of an infection. nih.gov For instance, temperature can influence both the growth rate of the fungus and the immune response of the frog. olemiss.edu If environmental stressors inhibit the synthesis and release of ranatuerin-2 peptides, the pathogen may gain an advantage, leading to disease and population declines. nih.gov Therefore, understanding the interplay between environmental factors and the expression of these crucial defense peptides is vital for developing effective conservation strategies for threatened amphibian species.

Future Research Directions and Translational Perspectives Academic Focus

Rational Design and De Novo Synthesis of Optimized Ranatuerin-2Ra Analogs

Rational design and de novo synthesis represent powerful strategies to enhance the therapeutic potential of this compound. the-scientist.comlatrobe.edu.au This approach involves targeted modifications to the peptide's amino acid sequence to improve its biological activity, selectivity, and stability. the-scientist.com

A key focus of rational design is the structure-activity relationship (SAR) of Ranatuerin-2 (B1576050) peptides. For instance, studies on Ranatuerin-2-AW (R2AW), isolated from the Wuyi torrent frog (Amolops wuyiensis), have demonstrated that modifications such as amino acid substitution and truncation can significantly impact its antimicrobial and anticancer properties. nih.gov Researchers found that the disulfide bridge and the "Rana box," a cyclic domain characteristic of many ranatuerin peptides, were not essential for its antibacterial activity. nih.gov

Specific modifications have yielded promising results. A variant of R2AW, [Lys4,19, Leu20]R2AW(1-22)-NH2, was designed to have increased cationicity and hydrophobicity. This analog exhibited markedly improved antibacterial and anticancer activities. nih.gov The enhanced positive charge is thought to facilitate binding to the negatively charged membranes of microbes, while optimized hydrophobicity contributes to its lytic efficiency. mdpi.com Conversely, substitutions leading to excessive hydrophobicity, such as replacing amino acids with tryptophan, can increase potency against pathogens but also result in higher toxicity to host cells. mdpi.com

The process of creating these analogs typically involves solid-phase peptide synthesis, a technique that allows for the precise construction of desired peptide sequences. nih.gov The purity and molecular mass of the synthesized peptides are then confirmed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and electrospray mass spectrometry. nih.gov

Table 1: Examples of Rationally Designed Ranatuerin Analogs and their Properties

Analog Name Modification from Parent Peptide Observed Effect
[Lys4,19, Leu20]R2AW(1-22)-NH2Substitution of aspartic acid with lysine (B10760008) at positions 4 and 19; introduction of leucine (B10760876) at position 20; truncation and amidation.Significantly optimized antibacterial and anticancer activities. nih.govmdpi.com
[Trp6,10]R2AW(1-22)-NH2Substitution with tryptophan at positions 6 and 10; truncation and amidation.Potent anticancer activity but with strong hemolytic effects. mdpi.com
[Lys-8] ranatuerin-1 (B1576056)Substitution of asparagine with lysine at position 8.Increased potency against Gram-positive and Gram-negative bacteria and Candida albicans with only a small increase in hemolytic activity. nih.gov
RPa (ranatuerin-2Pb analog)Removal of the C-terminal "RT" from ranatuerin-2Pb.Loss of antimicrobial activity against several microbes. nih.gov
RPb (ranatuerin-2Pb analog)Truncation of the C-terminal 18 amino acids and amidation.Retained broad-spectrum antimicrobial activity and showed rapid bacterial killing. nih.gov

Exploration of Synergistic Effects with Established Antimicrobial or Anticancer Agents

Combining this compound or its optimized analogs with existing drugs is a promising strategy to enhance therapeutic efficacy and combat drug resistance. The synergistic action of antimicrobial peptides (AMPs) with conventional antibiotics or anticancer agents can lead to a more potent effect than either agent used alone. nih.govfrontiersin.org

The primary mechanism by which AMPs like this compound can potentiate the effects of other drugs is through membrane disruption. By increasing the permeability of bacterial or cancer cell membranes, the peptide can facilitate the entry of other therapeutic molecules. nih.govuclan.ac.uk This is particularly relevant for overcoming resistance mechanisms that limit drug uptake. nih.gov

For instance, the combination of AMPs with antibiotics has been shown to be effective against multidrug-resistant bacteria. nih.gov The AMP can disrupt the bacterial membrane, allowing the antibiotic to reach its intracellular target more effectively. frontiersin.org Similarly, in cancer therapy, AMPs can compromise the integrity of cancer cell membranes, potentially enhancing the uptake and efficacy of chemotherapeutic agents like doxorubicin. uclan.ac.ukmdpi.com

Studies on other AMPs have demonstrated the potential of this approach. For example, the peptide PG2, derived from pomegranates, showed a synergistic effect when combined with the chemotherapy drug daunorubicin (B1662515) in treating leukemia cell lines. nih.gov This highlights a general principle that could be applicable to this compound and its analogs. The exploration of such combinations could lead to novel therapeutic strategies with improved outcomes. frontiersin.org

Development of this compound as Molecular Probes for Fundamental Biological Pathway Research

The ability of this compound and its analogs to interact with and disrupt cell membranes makes them valuable tools for studying fundamental biological processes. mdpi.com These peptides can be used as molecular probes to investigate the structure and function of cellular membranes and to elucidate pathways involved in membrane-associated phenomena. plos.org

Furthermore, labeled versions of this compound analogs could be synthesized to track their interactions with specific cellular components. For example, fluorescently tagging a peptide allows for its visualization within a cell, providing information on its uptake, localization, and potential intracellular targets. This approach can help in understanding the precise mechanisms of action and in identifying the cellular machinery involved in the peptide's activity.

The study of how these peptides interact with different membrane compositions can also contribute to our understanding of the biophysical properties of cell membranes. This knowledge is crucial for designing more selective and effective therapeutic agents.

Investigation of this compound as a Bioactive Scaffold for Novel Therapeutic Lead Identification

The unique structural framework of this compound, characterized by its α-helical and cyclic domains, serves as an excellent scaffold for the development of new therapeutic leads. nih.govresearchgate.net This concept involves using the core structure of the peptide as a template and modifying it to create a diverse library of new molecules with potentially different or enhanced biological activities. researchgate.net

The structure-activity relationship studies mentioned earlier are fundamental to this approach. By understanding which parts of the peptide are crucial for its activity, researchers can make targeted modifications to optimize its properties. For example, the discovery that the C-terminal cyclic domain of some ranatuerin peptides is not essential for antibacterial activity opens up possibilities for creating simpler, linear analogs that may be easier and more cost-effective to synthesize. nih.gov

The goal is to identify novel compounds that retain the beneficial properties of this compound, such as its antimicrobial or anticancer effects, while potentially improving upon its limitations, such as toxicity or stability. This strategy has been successfully applied to other natural peptides, leading to the development of new drug candidates. researchgate.net The inherent bioactivity and specificity of peptides make them attractive starting points for drug discovery. researchgate.net

Biotechnological Production and Sustainable Sourcing of this compound and Its Analogs

The traditional source of this compound is the skin secretions of frogs. researchgate.net However, relying on this natural source for large-scale production is not sustainable or practical. Therefore, biotechnological methods for the production of this compound and its analogs are essential for their development as therapeutic agents.

Recombinant DNA technology offers a viable solution for producing these peptides in larger quantities. This involves inserting the gene encoding the desired peptide into a host organism, such as bacteria (Escherichia coli) or yeast (Pichia pastoris), which can then be cultured to produce the peptide. upv.es While these systems can sometimes face challenges with yield and proper protein folding, they represent a more sustainable and scalable approach compared to extraction from natural sources. upv.es

Solid-phase peptide synthesis is another key technology for producing this compound and its analogs. nih.gov This chemical method allows for the precise, step-by-step construction of the peptide chain, enabling the creation of custom-designed analogs with specific modifications. the-scientist.com While effective, this method can be expensive for large-scale production.

Future research will likely focus on optimizing these production methods to improve yields and reduce costs, making these promising peptides more accessible for further research and potential clinical applications. The development of efficient and sustainable production strategies is a critical step in translating the therapeutic potential of this compound from the laboratory to the clinic.

Q & A

Q. What are the established protocols for synthesizing and purifying Ranatuerin-2Ra in laboratory settings?

Synthesis typically follows solid-phase peptide synthesis (SPPS) with Fmoc chemistry, requiring iterative deprotection and coupling steps. Purification involves reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Characterization via mass spectrometry (MALDI-TOF or ESI-MS) and amino acid analysis ensures sequence fidelity .

Q. Which structural analysis techniques are most reliable for confirming the tertiary structure of this compound?

Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) is standard for assessing secondary structure. For tertiary interactions, nuclear Overhauser effect spectroscopy (NOESY) in NMR or cryo-EM (for larger assemblies) is recommended. Cross-validation with molecular dynamics simulations enhances structural validation .

Q. How can researchers validate the biological activity of this compound in vitro?

Use cell-based assays (e.g., cytotoxicity, membrane permeability) with positive and negative controls. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are critical. Reproducibility requires adherence to MIAME/MIAPE guidelines for assay reporting .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from batch-to-batch variability or assay conditions. Implement orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Meta-analyses of raw data from public repositories (e.g., ChEMBL, PubChem) can identify confounding variables like buffer composition or cell-line specificity .

Q. How can researchers optimize in vivo pharmacokinetic profiling of this compound while minimizing ethical concerns?

Use microsampling techniques (e.g., dried blood spots) to reduce animal use. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) should be modeled via LC-MS/MS with isotopically labeled internal standards. Ethical compliance requires adherence to ARRIVE 2.0 guidelines for experimental design and reporting .

Q. What computational approaches improve the prediction of this compound’s interaction with non-canonical targets?

Molecular docking (AutoDock Vina, Schrödinger) combined with machine learning (e.g., AlphaFold-Multimer) predicts off-target interactions. Validate predictions via thermal shift assays (TSA) or surface plasmon resonance (SPR). Integration of multi-omics data (proteomics, transcriptomics) refines network pharmacology models .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays evaluate oral bioavailability. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) is recommended, with data logged in controlled-vocabulary repositories like Zenodo .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, prioritizing dose-response consistency and biological plausibility .
  • Reproducibility : Pre-register protocols on platforms like Protocols.io and share raw data in FAIR-compliant formats (e.g., .mzML for mass spectrometry) .
  • Ethical Reporting : Disclose all negative results and confounding factors in supplemental materials to avoid publication bias .

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